Medphalan

Description

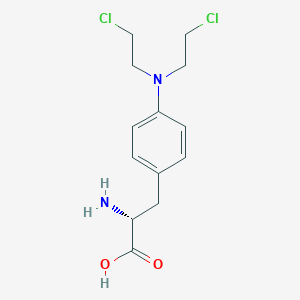

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDBTWWWUNNDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2 | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9031569 | |

| Record name | Merphalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tiny needles (from methanol). (NTP, 1992) | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

531-76-0, 148-82-3, 13045-94-8 | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-[Bis(2-chloroethyl)amino]phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcolysin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | melphalan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medphalan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Merphalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARCOLYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A960M0G5TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

356 to 358 °F (decomposes) (NTP, 1992) | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to the DNA-Damaging Mechanism of Melphalan

Audience: Researchers, scientists, and drug development professionals.

Introduction: Melphalan is a bifunctional alkylating agent belonging to the nitrogen mustard class of chemotherapeutic drugs.[1] First synthesized in the mid-20th century, it remains a cornerstone in the treatment of various malignancies, most notably multiple myeloma and ovarian cancer.[1][2] Its cytotoxicity is primarily driven by its ability to form covalent bonds with DNA, leading to the formation of adducts that disrupt essential cellular processes like DNA replication and transcription.[1][3] This guide provides an in-depth examination of the molecular mechanisms through which melphalan interacts with DNA, the cellular responses to the induced damage, and the experimental methodologies used to study these interactions.

Core Mechanism of Action: DNA Alkylation

Melphalan is a phenylalanine derivative of nitrogen mustard, a structural feature that facilitates its uptake into cells via amino acid transporters.[2] The core cytotoxic activity of melphalan is its ability to alkylate DNA, a two-step process involving its two chloroethyl groups.[4][5]

-

Activation and Monoadduct Formation: The process begins with an intramolecular cyclization of one of the chloroethyl groups, forming a highly reactive aziridinium (ethyleneimonium) intermediate cation.[4][5] This electrophilic ion then rapidly reacts with a nucleophilic site on a DNA base. The primary target for this alkylation is the N7 position of guanine, although the N3 of adenine can also be affected.[3][6] This initial reaction results in the formation of a monoadduct, a covalent attachment of the melphalan molecule to a single DNA base.[7]

-

Interstrand Cross-link (ICL) Formation: Following the formation of the monoadduct, the second chloroethyl group can undergo a similar, albeit slower, cyclization to form another aziridinium ion.[4] This second reactive group can then alkylate a guanine base on the opposite DNA strand. The result is an interstrand cross-link (ICL), a covalent bridge connecting the two strands of the DNA double helix.[7][8] While melphalan also forms intrastrand cross-links (linking two bases on the same strand) and DNA-protein cross-links, the ICL is considered the most critical and cytotoxic lesion.[1][7][9] These ICLs physically block the separation of the DNA strands, thereby inhibiting DNA replication and transcription, which are fatal for rapidly dividing cancer cells.[2][3]

Cellular Responses to Melphalan-Induced DNA Damage

The formation of bulky DNA adducts, particularly ICLs, triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR).

-

Cell Cycle Arrest: The presence of ICLs stalls replication forks and creates a physical barrier to transcription machinery. This damage is recognized by sensor proteins, which activate checkpoint kinases such as CHK1 and CHK2.[4] These kinases, in turn, orchestrate a halt in cell cycle progression, typically causing an accumulation of cells in the late S and G2/M phases.[2][10] This arrest provides the cell with an opportunity to repair the DNA damage before proceeding with division.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathways can trigger programmed cell death, or apoptosis.[2] The sustained cell cycle arrest and persistent damage signaling lead to the activation of apoptotic pathways, ensuring the elimination of cells with compromised genomic integrity.[2]

-

DNA Repair Pathways: Cells possess several sophisticated mechanisms to repair DNA damage. The repair of melphalan-induced ICLs is particularly complex and involves the coordinated action of multiple pathways, including the Fanconi Anemia (FA) pathway, Nucleotide Excision Repair (NER), and Homologous Recombination (HR).[11][12][13] The FA/BRCA pathway is considered central to the repair of ICLs.[14] Enhanced ICL repair capacity is a significant mechanism of clinical resistance to melphalan.[9][14] Studies have shown that cells from melphalan-treated, resistant patients exhibit significantly higher ICL repair (42% to 100% repair at 40 hours) compared to cells from melphalan-naive patients, which showed no repair.[9]

References

- 1. Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Melphalan? [synapse.patsnap.com]

- 3. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. Repair of DNA interstrand crosslinks as a mechanism of clinical resistance to melphalan in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell cycle arrest and DNA damage after melphalan treatment of the human myeloma cell line RPMI 8226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. academic.oup.com [academic.oup.com]

- 13. DNA repair of myeloma plasma cells correlates with clinical outcome: the effect of the nonhomologous end-joining inhibitor SCR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The FA/BRCA pathway is involved in melphalan-induced DNA interstrand cross-link repair and accounts for melphalan resistance in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Melphalan: A Technical Guide to its Discovery, Mechanism, and Enduring Legacy in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melphalan, a nitrogen mustard derivative of the amino acid phenylalanine, represents a cornerstone in the history of chemotherapy. First synthesized in the mid-20th century, its development was a pivotal moment in the rational design of anti-cancer agents. This technical guide provides an in-depth exploration of the discovery and history of melphalan, its chemical synthesis, and its intricate mechanism of action as a DNA alkylating agent. We will delve into the key experimental protocols that were instrumental in elucidating its biological activity and present a comprehensive overview of its clinical development, with a focus on its transformative role in the treatment of multiple myeloma. Quantitative data from seminal in vitro studies and pivotal clinical trials are summarized in structured tables for comparative analysis. Furthermore, signaling pathways, experimental workflows, and the historical timeline of melphalan's journey from a mustard gas analogue to a clinically indispensable therapeutic are illustrated through detailed diagrams.

Discovery and Historical Development

The story of melphalan is intrinsically linked to the history of chemical warfare. The cytotoxic properties of sulfur mustards, first observed during World War I, spurred research into their potential therapeutic applications.[1] Scientists hypothesized that compounds that were toxic to rapidly dividing cells could be harnessed to combat cancer. This led to the development of nitrogen mustards, which were introduced into the clinical setting in 1946.[2]

A significant breakthrough came in 1953 when melphalan was first synthesized.[3] The rationale behind its design was to attach the reactive nitrogen mustard group to a biological carrier molecule, in this case, the amino acid L-phenylalanine, with the aim of achieving selective uptake by tumor cells.[4] The initial discovery is credited to Blokhin in Moscow in 1958, during the Cold War era.[5] The first clinical studies in Western Europe were conducted by Galton in England.[5] In 1962, Dr. Danny Bergsagel began exploring its potential at MD Anderson.[5]

A pivotal moment in the clinical history of melphalan occurred in the late 1960s with the discovery that combining it with prednisone significantly improved survival in multiple myeloma patients by an additional six months compared to melphalan monotherapy.[5] This combination became a standard of care for decades. The evolution of melphalan's use continued with the introduction of high-dose melphalan therapy followed by autologous stem cell transplantation (ASCT) in the 1980s, a strategy that dramatically improved response rates and survival for eligible multiple myeloma patients.[3][4]

Historical Timeline of Melphalan Development

Caption: A timeline illustrating the key milestones in the discovery and clinical development of melphalan.

Chemical Synthesis of Melphalan

The synthesis of melphalan has undergone various refinements over the years to improve yield, purity, and safety. The process generally involves the protection of the amino and carboxyl groups of L-phenylalanine, followed by the introduction of the bis(2-chloroethyl)amino group and subsequent deprotection.

Representative Synthetic Scheme

Caption: A generalized workflow for the chemical synthesis of melphalan.

Detailed Experimental Protocol: Synthesis from N-t-butyloxycarbonyl-bis-[(2-hydroxyethyl)-amino]-L-phenylalanine methyl ester

This protocol is based on methods described in the patent literature.[6]

-

Chlorination: N-t-butyloxycarbonyl-bis-[(2-hydroxyethyl)-amino]-L-phenylalanine methyl ester is treated with a chlorinating agent such as phosphorus oxychloride or thionyl chloride to convert the hydroxyl groups to chloro groups.

-

Acid Hydrolysis: The resulting chlorinated intermediate is subjected to acid hydrolysis to remove the N-t-butyloxycarbonyl (Boc) and methyl ester protecting groups.

-

Neutralization: The reaction mixture is then neutralized with aqueous ammonia to precipitate the melphalan free base.

-

Hydrochloride Salt Formation: To prepare the clinically used hydrochloride salt, the melphalan free base is suspended in water and treated with hydrochloric acid.[6] The mixture is stirred, and the hydrochloride salt can be isolated by removal of water, followed by stirring with an alcohol and separation of the solid product.[6]

Mechanism of Action: DNA Alkylation and Cellular Consequences

Melphalan is a bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the disruption of DNA replication and transcription, ultimately triggering cell death.[7]

The Alkylation Process

The mechanism of DNA alkylation by melphalan proceeds through the formation of a highly reactive aziridinium ion intermediate.[8] This process occurs in two steps:

-

Formation of a Monoadduct: One of the 2-chloroethyl side chains undergoes an intramolecular cyclization to form an unstable aziridinium ring. This electrophilic intermediate then reacts with a nucleophilic site on a DNA base, primarily the N7 position of guanine in the major groove, and to a lesser extent, the N3 position of adenine in the minor groove.[9][10]

-

Formation of a Cross-link: The second 2-chloroethyl side chain can then undergo the same process, reacting with another DNA base to form an interstrand cross-link (between opposite DNA strands) or an intrastrand cross-link (within the same DNA strand).[9] Interstrand cross-links are considered the most cytotoxic lesions as they physically prevent the separation of the DNA strands, which is essential for replication and transcription.[11]

Signaling Pathway of Melphalan-Induced Cytotoxicity

Caption: The signaling pathway of melphalan-induced cytotoxicity, from DNA alkylation to apoptosis.

Experimental Protocols for Studying Melphalan's Mechanism of Action

This assay is used to determine the concentration of melphalan that inhibits cell growth by 50% (IC50).[11]

-

Cell Seeding: Cancer cell lines (e.g., RPMI8226, HL60, THP1) are seeded in 96-well plates at a specific density (e.g., 1.5 x 10^4 cells/well).[11]

-

Drug Treatment: Cells are incubated with various concentrations of melphalan for a defined period (e.g., 48 hours) at 37°C.[11]

-

Resazurin Addition: A solution of resazurin (final concentration of 10 µg/ml) is added to each well, and the plates are incubated for an additional 90 minutes.[11]

-

Fluorescence Measurement: The fluorescence is measured at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm. The intensity of the fluorescence is proportional to the number of viable cells.[11]

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

The single-cell gel electrophoresis (comet) assay can be modified to quantify the formation and repair of DNA interstrand cross-links.[12]

-

Cell Treatment: Cells are treated with melphalan for a specific duration (e.g., 1 hour), after which the drug is removed, and the cells are incubated in drug-free medium.[12]

-

Sample Collection: Samples are taken at different time points post-incubation.

-

Irradiation: To detect ICLs, cells are irradiated with a specific dose of gamma rays to induce random DNA strand breaks. In cells with ICLs, the DNA fragments will be larger and migrate slower during electrophoresis.

-

Lysis and Electrophoresis: Cells are embedded in agarose on a slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. The "comet tail" length is inversely proportional to the degree of cross-linking.

-

Quantification: The extent of ICLs is quantified by measuring the decrease in DNA migration compared to control cells.

Quantitative Data on Melphalan's Activity

In Vitro Cytotoxicity of Melphalan in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| RPMI8226 | Multiple Myeloma | 8.9 | [11] |

| HL60 | Promyelocytic Leukemia | 3.78 | [11] |

| THP1 | Acute Monocytic Leukemia | 6.26 | [11] |

Key Clinical Trials of Melphalan in Multiple Myeloma

| Trial/Study | Treatment Arms | Key Findings | Reference |

| Early Combination Therapy | Melphalan vs. Melphalan + Prednisone | The combination of melphalan and prednisone increased median survival by 6 months compared to melphalan alone. | [4] |

| Long-term Follow-up of HDM (1981-1986) | High-Dose Melphalan (140 mg/m²) | Overall response rate: 82%; Complete remission: 32%; Median duration of response: 18 months; Median survival: 47 months. | [13] |

| Randomized Controlled Trial (Aged 50-70) | Melphalan + Prednisone (MP) vs. Intermediate-Dose Melphalan (100 mg/m²) with stem cell support (MEL100) | Near-complete remission: 6% (MP) vs. 25% (MEL100); 3-year event-free survival: 16% (MP) vs. 37% (MEL100); 3-year overall survival: 62% (MP) vs. 77% (MEL100). | [14] |

| Pharmacodynamic Analysis of HDM | High vs. Low Melphalan AUC | 3-year overall survival: 89% (high AUC) vs. 64% (low AUC); Median survival: 8.50 years (high AUC) vs. 5.38 years (low AUC). | [15] |

Conclusion

From its origins in the study of chemical warfare agents to its current status as a mainstay in the treatment of multiple myeloma and other malignancies, melphalan has had a profound impact on the field of oncology. Its development exemplifies the principles of rational drug design and has paved the way for numerous subsequent chemotherapeutic agents. A thorough understanding of its historical context, synthesis, and intricate mechanism of action is crucial for researchers and clinicians working to further refine its use and develop novel therapeutic strategies. While newer targeted therapies have emerged, melphalan's potent cytotoxic activity, particularly in the context of high-dose therapy and stem cell transplantation, ensures its continued relevance in the oncologist's armamentarium. Future research will likely focus on optimizing its therapeutic index, overcoming resistance mechanisms, and exploring novel combinations to further improve patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Melphalan | Research Starters | EBSCO Research [ebsco.com]

- 3. FIFTY YEARS OF MELPHALAN USE IN HEMATOPOIETIC STEM CELL TRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Innovation of Multiple Myeloma in the 1960s - HealthTree for Multiple Myeloma [healthtree.org]

- 6. US8921596B2 - Process for the preparation of melphalan hydrochloride - Google Patents [patents.google.com]

- 7. What is the mechanism of Melphalan? [synapse.patsnap.com]

- 8. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evidence for different mechanisms of ‘unhooking’ for melphalan and cisplatin-induced DNA interstrand cross-links in vitro and in clinical acquired resistant tumour samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-dose melphalan for multiple myeloma: long-term follow-up data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intermediate-dose melphalan improves survival of myeloma patients aged 50 to 70: results of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High melphalan exposure is associated with improved overall survival in myeloma patients receiving high dose melphalan and autologous transplantation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Melphalan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Melphalan (L-3-[p-[bis(2-chloroethyl)amino]phenyl]alanine), a crucial alkylating agent in chemotherapy. The following sections detail a common synthetic pathway, present quantitative data, outline experimental protocols, and visualize the synthesis logic.

Core Synthesis Pathway

A prevalent synthetic route to Melphalan commences with L-phenylalanine, proceeding through a series of well-established organic reactions. The key stages of this pathway involve nitration, protection of the amino and carboxyl groups, reduction of the nitro group, introduction of the bis(2-hydroxyethyl)amino moiety, chlorination, and final deprotection to yield the active pharmaceutical ingredient.

Quantitative Data Summary

The following table summarizes typical yields and purity data for the key steps in the synthesis of Melphalan, compiled from various sources. It is important to note that yields and purity can vary based on specific reaction conditions and purification methods.

| Step No. | Reaction | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | Nitration | L-Phenylalanine | Conc. HNO₃, Conc. H₂SO₄ | ~95% | >98% |

| 2 | Esterification | 4-Nitro-L-phenylalanine | Thionyl chloride, Ethanol | ~95% | >99% |

| 3 | Amino Group Protection | 4-Nitro-L-phenylalanine ethyl ester hydrochloride | N-carbethoxyphthalimide, Cs₂CO₃ | Not specified | >98% |

| 4 | Nitro Group Reduction | N-Phthalimido-4-nitro-L-phenylalanine ethyl ester | H₂, Pd/C | High | >98% |

| 5 | Hydroxyethylation | N-Phthalimido-4-amino-L-phenylalanine ethyl ester | Ethylene oxide | High | Not specified |

| 6 | Chlorination | N-Phthalimido-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine ethyl ester | POCl₃ or SOCl₂ | High | Not specified |

| 7 | Deprotection & Hydrolysis | N-Phthalimido-4-[bis(2-chloroethyl)amino]-L-phenylalanine ethyl ester | Conc. HCl | ~92% (as hydrochloride) | >99.5% |

Experimental Protocols

The following are detailed methodologies for the key experiments in a representative synthesis of Melphalan.

Step 1: Nitration of L-Phenylalanine

-

Dissolution: Dissolve L-Phenylalanine monohydrate (50 g, 302.7 mmol) in 85% v/v sulfuric acid (150 ml) and cool the solution to -10°C.[1]

-

Nitrating Mixture Addition: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (76.5 ml, 1.4/1.1 vol/vol) in advance and cool it to room temperature. Add this mixture dropwise to the L-phenylalanine solution while maintaining the temperature below 10°C and stirring.[1]

-

Reaction: Stir the resulting solution for 5 hours at room temperature.[1]

-

Work-up: Adjust the pH of the reaction mixture to 2-3 with 40% NaOH.[1]

-

Isolation and Recrystallization: Collect the resulting precipitate by filtration. Recrystallize the wet precipitate from 700 ml of water to yield 4-nitro-L-phenylalanine monohydrate as a pale yellow powder.[1]

Step 2: Esterification of 4-Nitro-L-phenylalanine

-

Suspension: Suspend 4-Nitro-L-phenylalanine (65.9 g, 287.8 mmol) in 300 ml of absolute ethanol and cool to 0°C. Stir the mixture for 10 minutes.[1]

-

Reagent Addition: Slowly add thionyl chloride (91.5 ml, 149.9g, 4.4 eq) to the reaction mixture under stirring, ensuring the internal temperature remains below 10°C.[1]

-

Reaction: After the addition is complete, heat the mixture at 80°C for 4 hours.[1]

-

Isolation: Concentrate the reaction mixture to approximately 50 ml and then slowly add ethyl ether (250 ml) at room temperature to precipitate the product. Collect the white precipitate by filtration and dry to obtain 4-Nitro-L-phenylalanine ethyl ester hydrochloride.[1]

Step 3: N-Phthaloylation (Amino Group Protection)

-

Suspension and Base Addition: Suspend 4-Nitro-L-phenylalanine ethyl ester hydrochloride (60g, 234.4 mmol) in 420 ml of acetonitrile at room temperature with stirring. Add anhydrous cesium carbonate (152.7 g, 2.0 eq) to the suspension.[1]

-

Reagent Addition: Add a solution of N-carbethoxyphthalimide (53.9 g, 1.05 eq) in 240 ml of acetonitrile to the reaction mixture.[1]

-

Reaction: Stir the mixture at room temperature for 24 hours.[1]

-

Work-up and Isolation: Remove the inorganic salts by filtration and wash them with acetonitrile. Concentrate the filtrate under reduced pressure to obtain a residue. Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield N-Phthalimido-4-nitro-L-phenylalanine ethyl ester.[1]

Step 4: Catalytic Hydrogenation (Nitro Group Reduction)

-

Reaction Setup: Hydrogenate N-phthalimido-4-nitro-L-phenylalanine ethyl ester in a suitable solvent such as ethyl acetate using a palladium-on-carbon (Pd/C) catalyst.[2]

-

Reaction Conditions: Carry out the reaction under a hydrogen atmosphere at a suitable pressure and temperature until the consumption of hydrogen ceases.

-

Work-up: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate to obtain the crude N-phthalimido-4-amino-L-phenylalanine ethyl ester.

Step 5: Hydroxyethylation of the Aromatic Amino Group

-

Reaction Setup: Treat the N-phthalimido-4-amino-L-phenylalanine ethyl ester with ethylene oxide in a suitable solvent.[2]

-

Reaction Conditions: The reaction is typically carried out at room temperature for 24 hours.[2]

-

Work-up: Pour the reaction mixture into water and add a slight excess of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over magnesium sulfate, and evaporate the solvent to yield N-phthalimido-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine ethyl ester.[2]

Step 6: Chlorination of the Hydroxyethyl Groups

-

Reagent: Subject the N-phthalimido-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine ethyl ester to chlorination using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4]

-

Reaction Conditions: The reaction is typically performed in an inert solvent under controlled temperature conditions.

-

Work-up: After the reaction is complete, the excess chlorinating agent and solvent are removed, often by distillation, to yield the crude N-phthalimido-4-[bis(2-chloroethyl)amino]-L-phenylalanine ethyl ester.

Step 7: Deprotection and Hydrolysis to Melphalan Hydrochloride

-

Hydrolysis: Dissolve N-phthalimido-4-(bis-2-chloroethyl) amino-L-phenylalanine ethyl ester (50 g; 111.6 mmol) in 37% w/w hydrochloric acid (200 ml) and heat under reflux for 24 hours.[5]

-

Cooling and Precipitation: Cool the reaction mixture to room temperature and stir at 20-25°C for 8 hours. The phthalic acid by-product precipitates out.[5]

-

Isolation of Melphalan: Remove the solid phthalic acid by filtration. Adjust the pH of the mother liquor to a range between 8.0 and 8.4 with a 33% w/w ammonia solution at 0°C to precipitate the Melphalan free base.[5]

-

Formation of Hydrochloride Salt: To prepare the hydrochloride salt, treat the isolated Melphalan free base with hydrochloric acid in water.[3] The mixture is stirred to achieve a clear solution, and the hydrochloride salt can be isolated by methods such as freeze-drying or by adding an anti-solvent like an alcohol to precipitate the product.[4]

Mandatory Visualizations

Melphalan Synthesis Pathway

Caption: A representative chemical synthesis pathway for Melphalan.

Experimental Workflow for Melphalan Synthesis

Caption: A generalized experimental workflow for the synthesis and purification of Melphalan.

References

- 1. asianpubs.org [asianpubs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. US8921596B2 - Process for the preparation of melphalan hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2021130163A1 - A process for the synthesis of melphalan - Google Patents [patents.google.com]

The In Vivo Pharmacokinetics of Melphalan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of melphalan, a bifunctional alkylating agent widely used in cancer chemotherapy. The document details the absorption, distribution, metabolism, and excretion (ADME) of melphalan, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction

Melphalan, a phenylalanine derivative of nitrogen mustard, exerts its cytotoxic effects by forming cross-links with DNA, thereby inhibiting DNA replication and transcription.[1] It is a cornerstone in the treatment of multiple myeloma and has applications in ovarian and breast cancer therapies.[2] Understanding its pharmacokinetic profile is critical for optimizing dosing strategies to maximize therapeutic efficacy while minimizing toxicity.

Pharmacokinetic Profile

The pharmacokinetics of melphalan are characterized by significant inter-individual variability, influenced by the route of administration, patient-specific factors such as renal function, and body composition.[3]

Absorption

Oral administration of melphalan results in variable absorption from the gastrointestinal tract.[2] Bioavailability can range widely, which may be attributable to incomplete intestinal absorption, first-pass metabolism, and rapid hydrolysis.[2] The time to reach peak plasma concentration (Tmax) also shows considerable variation.[2]

Distribution

Following administration, melphalan is distributed throughout the body. It enters cells via active transport, primarily through the L-type amino acid transporter 1 (LAT1), which also transports leucine and other large neutral amino acids.[4][5][6] This transport mechanism is a key determinant of its uptake into tumor cells.[4] Approximately 60-90% of melphalan in the plasma is bound to proteins, mainly albumin.[2]

Metabolism

Melphalan is primarily inactivated in plasma through non-enzymatic, spontaneous hydrolysis to form monohydroxymelphalan and dihydroxymelphalan.[2] No other significant metabolites have been identified in humans, indicating that its clearance is not heavily dependent on enzymatic pathways.[2]

Excretion

The elimination of melphalan and its hydrolysis products occurs through both renal and fecal routes. A portion of the administered dose is excreted unchanged in the urine.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for intravenous and oral melphalan from various clinical studies.

Table 1: Pharmacokinetic Parameters of Intravenous Melphalan

| Population | Dose (mg/m²) | Clearance (ml/min/m²) | Volume of Distribution (L/m²) | Terminal Half-Life (min) | AUC (µg·min/mL) | Reference |

| Advanced Malignancies | 140 | 317 (range: 127-797) | 37.9 (range: 15.4-108) | 83 (range: 52-168) | Not Reported | [4] |

| Multiple Myeloma | 180 | Not Reported | 0.479 ± 0.164 L/kg | 61 (range: 40.3-132.8) | Not Reported | [7] |

| Advanced Malignancies | 100-140 | 0.2 L/min/m² (median) | 14.87 (median) | 55.9 (median) | 625.2 (median) | [8] |

| Multiple Myeloma | 200 (single dose) | Not Reported | Not Reported | Not Reported | 533,552 ng/mL∙min (median) | [9] |

| Pediatric HCT | Not Specified | 19.1 L/h/25 kg | 8.5 L/25 kg (central) | Not Reported | Not Reported | [10] |

HCT: Hematopoietic Cell Transplantation

Table 2: Pharmacokinetic Parameters of Oral Melphalan

| Population | Dose | Bioavailability (%) | Tmax (h) | Terminal Half-Life (min) | AUC (µg·min/mL) | Reference |

| Multiple Myeloma | 0.6 mg/m² | Not Reported | Not Reported | 36-552 | Not Reported | [2] |

| Multiple Myeloma | 5, 10, 20 mg | Variable, decreases with repeated doses | ~1.1 | Not Reported | Not Reported | [11] |

| Various Neoplasms | 0.6 mg/kg | 56 (average, range: 25-89) | 0.25 - 6 | 90 ± 17 | 53 ± 33 | [6] |

| Malignancies | 0.75-2.5 mg/kg | Not Reported | Not Reported | 93.6 ± 51.6 | 217.9 ± 115.1 µM/min | [12] |

Experimental Protocols

The quantification of melphalan in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.

Sample Collection and Preparation

-

Blood Collection: Whole blood samples are collected in heparinized tubes at predetermined time points following drug administration.[3][13]

-

Plasma Separation: Plasma is separated by centrifugation at low temperatures (e.g., 4°C) to minimize degradation.[3]

-

Storage: Plasma samples are stored at low temperatures (e.g., -20°C to -80°C) until analysis.[3][14]

-

Protein Precipitation: A common sample preparation technique involves protein precipitation using organic solvents like methanol or acetonitrile, or acids such as trichloroacetic acid.[3][15][16]

-

Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample clean-up and concentration, providing a cleaner extract for analysis.[7]

HPLC Method for Melphalan Quantification

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., Ultrasphere C18, 250 x 4.6 mm, 5µm).[13]

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol, water, and acetic acid (e.g., 49.5:49.5:1 v/v/v).[13]

-

Detection: UV detection at a wavelength of 254 nm or 261 nm.[7][13]

-

Internal Standard: An internal standard, such as propylparaben or acetylmelphalan, is added to samples and standards to correct for variations in extraction and injection.[13][16]

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of melphalan to the internal standard against the concentration of melphalan standards.

LC-MS/MS Method for Melphalan Quantification

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

-

Ionization: Positive mode electrospray ionization (ESI) is typically used.[15]

-

Detection: Selected reaction monitoring (SRM) is employed for high selectivity and sensitivity.[15]

-

Sample Preparation: Methods can range from simple protein precipitation to more complex solid-phase extraction.[10][15]

-

Advantages: LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, allowing for lower limits of quantification.[15]

Visualizing Key Processes in Melphalan Pharmacokinetics

Graphviz diagrams are used to illustrate the experimental workflow for pharmacokinetic analysis and the key transport and elimination pathways of melphalan.

Conclusion

The in vivo pharmacokinetics of melphalan are complex and subject to considerable variability. A thorough understanding of its ADME properties, supported by robust bioanalytical methods, is essential for its safe and effective use in the clinical setting. The active transport of melphalan via LAT1 into cells is a critical step for its therapeutic activity. Its primary route of elimination through non-enzymatic hydrolysis simplifies its metabolic profile but also contributes to its instability. Future research aimed at minimizing pharmacokinetic variability and developing strategies for personalized dosing holds the potential to further improve patient outcomes with melphalan therapy.

References

- 1. What is the mechanism of Melphalan? [synapse.patsnap.com]

- 2. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics of melphalan in patients with multiple myeloma undergoing high dose therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. l-Type Amino Acid Transporter-1 Overexpression and Melphalan Sensitivity in Barrett's Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of L-type amino acid transporter 1 (LAT1) as a prognostic and therapeutic indicator in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Metabolic Changes are Associated with Melphalan Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of L-Type Amino Acid Transporter 1 (LAT1) for the Selective Cytotoxicity of Sesamol in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic Changes Are Associated with Melphalan Resistance in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 15. Assays for the quantification of melphalan and its hydrolysis products in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of melphalan in human plasma by UPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]

Melphalan Cellular Uptake: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melphalan, a bifunctional alkylating agent, has been a cornerstone in the treatment of various malignancies, particularly multiple myeloma. Its efficacy is critically dependent on its entry into cancer cells. As an amino acid mimetic, specifically a phenylalanine derivative, melphalan cleverly hijacks the cell's nutrient transport machinery to gain intracellular access. This guide provides an in-depth exploration of the core mechanisms governing melphalan's cellular uptake, focusing on the key transporters involved, quantitative kinetic data, and detailed experimental protocols to empower further research in this domain. A comprehensive understanding of these processes is paramount for optimizing therapeutic strategies, overcoming drug resistance, and developing novel drug delivery systems.

Core Mechanisms of Melphalan Cellular Uptake

The primary route for melphalan entry into cells is through active transport mediated by amino acid transporters. Two major players have been identified in this process: the L-type Amino Acid Transporter 1 (LAT1) and the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2).

-

L-type Amino Acid Transporter 1 (LAT1; SLC7A5): This transporter is a sodium-independent, facilitative diffusion transporter that forms a heterodimeric complex with the heavy chain 4F2hc (CD98). LAT1 has a high affinity for large neutral amino acids, including phenylalanine, which melphalan structurally mimics.[1] Its expression is often upregulated in cancer cells to meet the high demand for essential amino acids required for rapid proliferation.[2][3] This overexpression makes LAT1 a key determinant of melphalan sensitivity in many tumor types.[1]

-

Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2; SLC1A5): ASCT2 is a sodium-dependent neutral amino acid transporter. While its primary substrate is glutamine, it also transports other small neutral amino acids.[2] Evidence suggests that ASCT2 also contributes to melphalan uptake, although its relative contribution compared to LAT1 can vary between different cancer cell types.[3]

The differential expression of these transporters in tumor cells versus normal tissues, and in drug-sensitive versus resistant cell lines, underscores their importance in the therapeutic window and resistance mechanisms of melphalan.

Quantitative Data on Melphalan Uptake and Transporter Expression

The following tables summarize key quantitative data related to melphalan transport kinetics and the expression of its primary transporters. This information is crucial for comparative analysis and for building predictive models of drug response.

Table 1: Melphalan Uptake Kinetics

| Cell Line | Transporter System | Km (µM) | Vmax (pmol/10^6 cells/min) | Reference |

| Barrett's Adenocarcinoma | System L | 80 | Not Reported | [1] |

| Human Myeloma Cells | Not Specified | Not Reported | Not Reported | [3] |

Note: Comprehensive Vmax data is often not reported in parallel with Km values in the reviewed literature. Further targeted kinetic studies would be beneficial to complete this dataset.

Table 2: Inhibition of Melphalan Uptake

| Cell Line | Inhibitor | IC50 | Reference |

| Xenopus oocytes expressing LAT1 | Melphalan (inhibiting [14C]phenylalanine uptake) | 100 µM | [1] |

| ZR-75-1 (Breast Cancer) | BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) | 50 mM (concentration used for significant inhibition) | [4] |

Table 3: Melphalan Cytotoxicity

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| RPMI8226 (Multiple Myeloma) | Not Specified | 8.9 | [5] |

| HL60 (Promyelocytic Leukemia) | Not Specified | 3.78 | [5] |

| THP1 (Acute Monocytic Leukemia) | Not Specified | 6.26 | [5] |

| MCF-7 (Breast Cancer) | 24h | 33.77 | [6] |

| MCF-7 (Breast Cancer) | 48h | 15.88 | [6] |

| MDA-MB-231 (Breast Cancer) | 24h | 187.90 | [6] |

| MDA-MB-231 (Breast Cancer) | 48h | 37.78 | [6] |

Table 4: Transporter Expression in Cancer

| Cancer Type | Transporter | Expression Change | Reference |

| Esophageal Adenocarcinoma | LAT1 (mRNA) | 2- to 16-fold overexpression vs. Barrett's metaplasia | [1] |

| Esophageal Adenocarcinoma | LAT1 (protein) | Present in 37.5% of tumors | [1] |

| Melphalan-resistant Myeloma Cells | CD98 (LAT1 heavy chain) | Six-fold lower expression vs. sensitive cells | [3] |

| Various Human Cancers | LAT1 & ASCT2 | Coordinately elevated expression | [2][7] |

| Gastric Cancer | SLC1A5 (ASCT2) | Significantly higher in tumor vs. adjacent non-cancerous tissue | [8] |

| Hepatocellular Carcinoma | SLC1A5 (ASCT2) | Substantially higher in tumor vs. adjacent normal tissue | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway: LAT1/ASCT2 and mTOR

The activity of LAT1 and ASCT2 is intricately linked to the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The uptake of essential amino acids, facilitated by these transporters, is a critical upstream signal for mTORC1 activation.

Experimental Workflow: Radiolabeled Melphalan Uptake Assay

This workflow outlines the key steps in a typical experiment to quantify the cellular uptake of melphalan using a radiolabeled tracer.

Detailed Experimental Protocols

Protocol 1: Radiolabeled Melphalan Uptake Assay

This protocol is adapted from standard radiolabeled amino acid uptake assays and is suitable for measuring the uptake of [14C]-melphalan.[10][11][12]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

12-well or 24-well tissue culture plates

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

-

[14C]-Melphalan (radiolabeled tracer)

-

Non-radiolabeled melphalan

-

Inhibitors (e.g., BCH)

-

Ice-cold PBS

-

Cell lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Seeding: Seed cells in 12-well or 24-well plates at a density that will result in a near-confluent monolayer on the day of the experiment. Culture overnight or until desired confluence is reached.

-

Preparation: On the day of the assay, pre-warm the uptake buffer to 37°C. Prepare stock solutions of [14C]-melphalan, non-radiolabeled melphalan, and any inhibitors.

-

Washing: Aspirate the culture medium from the wells. Wash the cell monolayer twice with 1 mL of pre-warmed PBS.

-

Pre-incubation: Aspirate the PBS and add 0.5 mL of pre-warmed uptake buffer to each well. For inhibition studies, add the inhibitor (e.g., BCH) at the desired concentration during this step. Incubate for 10-15 minutes at 37°C.

-

Uptake Initiation: To initiate the uptake, add 0.5 mL of uptake buffer containing the desired concentration of [14C]-melphalan (and non-radiolabeled melphalan for kinetic studies). The final volume in the well should be 1 mL.

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 1-10 minutes, determined from a time-course experiment to be in the linear range of uptake).

-

Uptake Termination: To stop the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold PBS.

-

Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate at room temperature for at least 30 minutes with gentle agitation to ensure complete lysis.

-

Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add an appropriate volume of scintillation cocktail (typically 4-5 mL). Vortex briefly.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

-

Protein Quantification: Use a small aliquot of the cell lysate (from a parallel set of wells) to determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

Data Analysis: Normalize the CPM values to the protein concentration (CPM/mg protein) to account for variations in cell number. For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Quantitative Real-Time PCR (qPCR) for LAT1 (SLC7A5) and ASCT2 (SLC1A5) Expression

This protocol outlines the steps to quantify the mRNA expression levels of the key melphalan transporters.[8][9][13][14]

Materials:

-

Cancer cells (control and experimental groups)

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

DNase I

-

cDNA synthesis kit (reverse transcriptase, dNTPs, random primers/oligo(dT))

-

qPCR master mix (containing SYBR Green or TaqMan probes)

-

Forward and reverse primers for SLC7A5, SLC1A5, and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

-

Nuclease-free water

Procedure:

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using gel electrophoresis if necessary.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit. Follow the manufacturer's protocol.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. A typical reaction includes qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template, and nuclease-free water to the final volume. Set up reactions in triplicate for each sample and gene. Include no-template controls (NTC) to check for contamination.

-

Primer Sequences:

-

qPCR Program: Run the qPCR plate in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min). Include a melt curve analysis at the end if using SYBR Green to verify the specificity of the amplified product.

-

Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (SLC7A5 and SLC1A5) to the housekeeping gene.

Protocol 3: Western Blotting for LAT1 and ASCT2 Protein Expression

This protocol details the detection and quantification of LAT1 and ASCT2 protein levels in cell lysates.[15][16][17][18][19]

Materials:

-

Cancer cell lysates

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (with β-mercaptoethanol or DTT)

-

SDS-PAGE gels (appropriate percentage for the target proteins)

-

Electrophoresis running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Methanol (for PVDF membrane activation)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for LAT1 and ASCT2

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager)

Procedure:

-

Protein Extraction: Lyse cells in ice-cold RIPA buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) specific for LAT1 or ASCT2 overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10-15 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody for a loading control to ensure equal protein loading across lanes.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control signal.

Conclusion

The cellular uptake of melphalan is a complex process orchestrated primarily by the amino acid transporters LAT1 and ASCT2. The expression and activity of these transporters are critical determinants of drug efficacy and can contribute to the development of resistance. This technical guide provides a comprehensive overview of the mechanisms of melphalan uptake, presents key quantitative data, and offers detailed protocols for essential experiments. By leveraging this information, researchers can further elucidate the intricacies of melphalan transport, identify novel strategies to enhance its therapeutic index, and ultimately improve outcomes for patients undergoing treatment with this important chemotherapeutic agent.

References

- 1. l-Type Amino Acid Transporter-1 Overexpression and Melphalan Sensitivity in Barrett's Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino acid transporters ASCT2 and LAT1 in cancer: partners in crime? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of targeting SLC1A5 on inhibiting gastric cancer growth and tumor development in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated SLC1A5 associated with poor prognosis and therapeutic resistance to transarterial chemoembolization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. origene.com [origene.com]

- 14. A pan-cancer analysis of SLC1A5 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. bosterbio.com [bosterbio.com]

- 17. content.protocols.io [content.protocols.io]

- 18. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 19. bio-rad.com [bio-rad.com]

The Synthesis of Melphalan Analogues and Derivatives: A Technical Guide for Drug Development

Introduction

Melphalan, a phenylalanine derivative of nitrogen mustard, is a bifunctional alkylating agent that has been a cornerstone in the treatment of various cancers, particularly multiple myeloma.[1][2] Its mechanism of action involves the alkylation of DNA, primarily at the N7 position of guanine, leading to the formation of DNA cross-links, inhibition of DNA and RNA synthesis, and ultimately, apoptosis.[2][3] Despite its clinical efficacy, the use of melphalan is often limited by its dose-limiting toxicities, development of drug resistance, and low cellular uptake due to its hydrophilic nature.[1][4] To address these limitations, extensive research has focused on the synthesis of melphalan analogues and derivatives with improved therapeutic indices. This technical guide provides an in-depth overview of the core strategies for synthesizing these modified compounds, complete with experimental protocols, quantitative data, and visual diagrams to aid researchers and drug development professionals.

Synthesis Strategies and Experimental Protocols

The chemical modification of melphalan primarily targets its two key functional groups: the carboxyl group and the amino group. By altering these sites, researchers can modulate the compound's lipophilicity, cellular uptake, and mechanism of action.

Carboxyl Group Modification: Esterification

Esterification of the carboxyl group is a common strategy to increase the lipophilicity of melphalan, thereby enhancing its passive diffusion across cell membranes.[5] This modification has been shown to significantly improve the cytotoxic effects of the drug.[6]

Experimental Protocol: Synthesis of Melphalan Methyl Ester (EM-MEL)

-

Materials: Melphalan (MEL), Methanol, 2,2-dimethoxypropane, Concentrated Hydrochloric Acid.

-

Procedure:

-

Dissolve Melphalan in methanol.

-

Add 2,2-dimethoxypropane and a catalytic amount of concentrated hydrochloric acid to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting methyl ester of melphalan by column chromatography.[7]

-

Amino Group Modification: Amidine Formation

Modification of the amino group, for instance by converting it to an amidine, can alter the drug's biological properties and interactions with cellular targets.[6]

Experimental Protocol: Synthesis of Morpholine-Amidine Melphalan (MOR-MEL)

-

Materials: Melphalan (MEL), N-formylmorpholine dimethylacetal (DMA-MOR), Methanol.

-

Procedure:

-

Dissolve Melphalan in methanol.

-

Add a 50% molar excess of N-formylmorpholine dimethylacetal to the solution.

-

Stir the reaction mixture at room temperature.

-

The reaction progress is monitored until the starting material is consumed.

-

The solvent is then evaporated, and the crude product is purified to yield the amidine derivative.[7]

-

Dual Modification: Esterification and Amidine Formation

Combining modifications at both the carboxyl and amino groups can lead to synergistic improvements in anticancer activity. For example, the synthesis of an ethyl ester with a morpholine-amidine group (EE-MOR-MEL) has demonstrated enhanced cytotoxicity and pro-apoptotic effects compared to melphalan.[6]

Experimental Protocol: General Procedure for Dual Modification

-

Step 1: Esterification: Follow the protocol for the synthesis of the desired melphalan ester (e.g., methyl or ethyl ester).

-

Step 2: Amidine Formation: Take the synthesized melphalan ester and dissolve it in an appropriate solvent like methanol.

-

Step 3: Add the corresponding amine (e.g., morpholine) to the solution.

-

Step 4: Stir the reaction at room temperature until completion.

-

Step 5: Purify the final dual-modified product.[7]

Prodrug Strategies for Targeted Activation

The development of melphalan prodrugs aims to enhance tumor selectivity and reduce systemic toxicity. These prodrugs are designed to be inactive until they reach the tumor microenvironment, where they are converted to the active melphalan by specific enzymes or conditions.

-

Cephalosporin-Based Prodrugs: One approach involves creating a cephalosporin carbamate derivative of melphalan (C-Mel).[8] This prodrug can be activated at the tumor site by a targeted β-lactamase, releasing the active melphalan.[8]

-

Enzyme-Activated Prodrugs: Melphalan-flufenamide (mel-flufen) is a dipeptide prodrug that is selectively hydrolyzed by aminopeptidase N (ANPEP), an enzyme often overexpressed in cancer cells.[4] This targeted activation leads to a higher intracellular concentration of melphalan in tumor cells.[4]

Novel Derivatives with Perfluorous Chains

A recent strategy involves modifying melphalan with perfluorous chains of varying lengths via an ester linker.[9][10] This modification enhances the drug's cytotoxicity and can introduce thermoresponsive behavior, making it potentially more effective in combination with thermotherapy.[9][11]

Quantitative Data on Melphalan Analogues

The following tables summarize the in vitro efficacy of various melphalan analogues and derivatives from the cited literature.

Table 1: Cytotoxicity of Melphalan Analogues and Derivatives

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| L-Mel or D-Mel | Caco-2 | Cytotoxicity | 48h Cell Survival | ~50% | [5] |

| Dipeptide Esters of L-Mel/D-Mel | Caco-2 | Cytotoxicity | 48h Cell Survival | <10% | [5] |

| EM-T-MEL | THP1, HL60, RPMI8226 | Resazurin Viability | IC50 | Higher cytotoxicity than MEL | [7][12] |

| EM-I-MEL | HL60 | Apoptosis Assay | Late Apoptotic Cells | Significant increase vs. MEL | [7] |

| EM-T-MEL | RPMI8226 | Apoptosis Assay | Early & Late Apoptotic Cells | ~40% of total population | [7] |

| C-Mel Prodrug | 3677 Human Melanoma | Cytotoxicity | - | 40-fold less toxic than MEL | [8] |

| Perfluorous Derivatives (3d, 3e) | Y79 Retinoblastoma | Cytotoxicity | IC50 | 5 to 10-fold lower than MEL | [11] |

| EE-MEL, EM-MEL, EE-MOR-MEL, EM-MOR-MEL | RPMI8226, HL60, THP1 | Cytotoxicity | IC50 | More toxic than MEL | [6] |

| Mel-flufen | RPMI-8226 (Melphalan-resistant) | Cytotoxicity | - | Overcomes melphalan resistance | [4] |

Table 2: Genotoxicity and Apoptosis Induction of Melphalan Derivatives

| Compound | Cell Line | Assay | Finding | Reference |

| EM-T-MEL | THP1, HL60, RPMI8226 | Alkaline Comet Assay | Higher genotoxicity than MEL | [7][12] |

| EM-T-MEL | - | Apoptosis Induction | High ability to induce apoptosis | [12] |

| EM-MOR-MEL, EM-T-MEL | RPMI8226, THP1, HL60 | DNA Damage (γH2AX) | Increased DNA damage | [13] |

| Melphalan Derivatives | RPMI8226, HL60, THP1 | Caspase Activity | Induction of apoptosis | [6] |

| EM-MOR-MEL, EM-T-MEL | RPMI8226, THP1, HL60 | Cell Cycle Analysis | Arrest in S and G2/M phases | [13] |

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the development of melphalan analogues.

Caption: Mechanism of action of Melphalan and its derivatives.

Caption: General workflow for synthesis and evaluation.

Caption: Modification strategies and their intended outcomes.

Conclusion and Future Perspectives

The synthesis of melphalan analogues and derivatives represents a promising avenue for enhancing the therapeutic potential of this important alkylating agent. By modifying the carboxyl and amino groups, researchers have successfully developed compounds with increased cytotoxicity, the ability to overcome drug resistance, and improved cellular uptake.[4][6][7] Prodrug strategies and novel modifications, such as the addition of perfluorous chains, further expand the possibilities for creating more effective and targeted cancer therapies.[8][9]

Future research will likely focus on the development of more sophisticated drug delivery systems, such as liposomal formulations and nanoparticle-based carriers, to further improve the pharmacokinetic and pharmacodynamic properties of melphalan derivatives.[14][15] Additionally, the exploration of bioorthogonal activation strategies could provide unprecedented spatial and temporal control over drug release, minimizing off-target effects.[16][17][18] The continued investigation into the structure-activity relationships of these compounds will be crucial for the rational design of the next generation of melphalan-based anticancer drugs.

References

- 1. US20050214310A1 - Melphalan prodrugs - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatives of melphalan designed to enhance drug accumulation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells | MDPI [mdpi.com]

- 8. Development and activities of a new melphalan prodrug designed for tumor-selective activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New melphalan derivatives for the treatment of retinoblastoma in combination with thermotherapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. New melphalan derivatives for the treatment of retinoblastoma in combination with thermotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Liposomal Formulation of a Melphalan Lipophilic Prodrug: Studies of Acute Toxicity, Tolerability, and Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bioorthogonal strategy-triggered In situ co-activation of aggregation-induced emission photosensitizers and chemotherapeutic prodrugs for boosting synergistic chemo-photodynamic-immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In situ activation of therapeutics through bioorthogonal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Effects of Melphalan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melphalan, a long-standing alkylating agent, has traditionally been valued for its cytotoxic effects in cancer therapy, particularly in the management of multiple myeloma. However, a growing body of evidence reveals a more complex and nuanced role for melphalan, highlighting its significant immunomodulatory properties. This technical guide provides a comprehensive overview of the multifaceted interactions between melphalan and the immune system. It delves into the molecular mechanisms of immunogenic cell death (ICD), the impact on various immune cell populations, and the intricate signaling pathways modulated by this chemotherapeutic agent. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of melphalan's immunomodulatory capacity, fostering further investigation and the development of innovative combination therapies.

Introduction: Melphalan Beyond Cytotoxicity

Melphalan, a nitrogen mustard derivative, exerts its primary antineoplastic effect by inducing DNA cross-links, leading to cell cycle arrest and apoptosis.[1] While its direct tumor-killing ability is well-established, recent research has illuminated its capacity to reshape the tumor microenvironment and modulate host anti-tumor immunity. These immunomodulatory effects are not mere side effects but are increasingly recognized as integral to its therapeutic efficacy, particularly when combined with immunotherapies such as adoptive T-cell transfer.[2][3] This guide will explore the key facets of melphalan's immunomodulatory profile.

Induction of Immunogenic Cell Death (ICD)

A pivotal aspect of melphalan's immunomodulatory action is its ability to induce a form of cancer cell death known as immunogenic cell death (ICD).[2] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "eat me" signals and adjuvants, transforming dying tumor cells into an in situ vaccine.

Key Hallmarks of Melphalan-Induced ICD

Melphalan treatment triggers the exposure and release of several critical DAMPs:

-

Calreticulin (CRT) Exposure: Melphalan induces the translocation of CRT from the endoplasmic reticulum to the cell surface.[2] Surface-exposed CRT serves as a potent "eat me" signal, promoting the phagocytosis of dying tumor cells by dendritic cells (DCs).[4]

-

High Mobility Group Box 1 (HMGB1) Release: Dying tumor cells release HMGB1, a nuclear protein that acts as a pro-inflammatory cytokine.[2] Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation capabilities.[5]

-

ATP Secretion: Though less specifically documented for melphalan compared to other ICD inducers, the release of ATP from dying cells is a hallmark of ICD that can activate the NLRP3 inflammasome in DCs, leading to the production of pro-inflammatory cytokines like IL-1β.[6]

Signaling Pathway of Melphalan-Induced ICD

The induction of ICD by melphalan involves a complex interplay of cellular stress and signaling pathways.

Impact on Immune Cell Populations

Melphalan profoundly alters the composition and function of various immune cell subsets within the tumor microenvironment and systemically.

T Lymphocytes

-

Regulatory T Cells (Tregs): Melphalan has been shown to deplete regulatory T cells (CD4+Foxp3+), which are potent suppressors of anti-tumor immunity.[2] This reduction in Tregs can create a more favorable environment for the activation and proliferation of effector T cells.

-

Effector T Cells (CD4+ and CD8+): While high-dose melphalan can be lymphodepletive, studies indicate that it can also lead to the activation of endogenous CD8+ T cells.[7] Furthermore, the lymphopenic state induced by melphalan can promote the homeostatic proliferation and effector differentiation of adoptively transferred tumor-specific CD4+ and CD8+ T cells.[8]

Myeloid-Derived Suppressor Cells (MDSCs)

The effect of melphalan on myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells with potent immunosuppressive functions, is complex. Some studies suggest that chemotherapy, including alkylating agents, can lead to an expansion of MDSCs, which may counteract the beneficial immunomodulatory effects.[9] However, other reports indicate a transient reduction in MDSCs following melphalan treatment.[10]

Dendritic Cells (DCs)

As the primary antigen-presenting cells, DCs play a crucial role in initiating anti-tumor immune responses. Melphalan enhances the ability of DCs to prime T cells through several mechanisms:

-

Enhanced Antigen Uptake: The induction of ICD by melphalan promotes the uptake of tumor antigens by DCs.[7]

-

Upregulation of Co-stimulatory Molecules: Melphalan can increase the expression of co-stimulatory molecules such as CD80 and CD86 on DCs, which is essential for effective T-cell activation.[11][12]

Quantitative Effects on Immune Cell Populations

| Immune Cell Population | Effect of Melphalan | Dose/Context | Quantitative Change | Reference |